Cas no 1806997-56-7 (4-Amino-5-bromopyridine-2-acetonitrile)
4-Amino-5-bromopyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-5-bromopyridine-2-acetonitrile
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- Inchi: 1S/C7H6BrN3/c8-6-4-11-5(1-2-9)3-7(6)10/h3-4H,1H2,(H2,10,11)
- InChI Key: LCOBKTHBRPWSSM-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(CC#N)C=C1N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 0.6
- Topological Polar Surface Area: 62.7
4-Amino-5-bromopyridine-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016334-250mg |
4-Amino-5-bromopyridine-2-acetonitrile |
1806997-56-7 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029016334-1g |
4-Amino-5-bromopyridine-2-acetonitrile |
1806997-56-7 | 95% | 1g |
$3,068.70 | 2022-03-31 |
4-Amino-5-bromopyridine-2-acetonitrile Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-Amino-5-bromopyridine-2-acetonitrile
4-Amino-5-Bromopyridine-2-Acetonitrile: A Comprehensive Overview
4-Amino-5-bromopyridine-2-acetonitrile, also known by its CAS number 1806997-56-7, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes an amino group at the 4-position, a bromine atom at the 5-position, and an acetonitrile group at the 2-position of the pyridine ring. The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug discovery.
The synthesis of 4-amino-5-bromopyridine-2-acetonitrile involves a series of well-established chemical reactions, including nucleophilic substitution, oxidation, and condensation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to enhance reaction yields and selectivity, which has significantly improved the overall synthesis process.
In terms of applications, 4-amino-5-bromopyridine-2-acetonitrile has garnered attention in the pharmaceutical industry due to its potential as a building block for bioactive molecules. Its amino group facilitates the formation of peptide bonds, while the bromine atom provides sites for further functionalization. The acetonitrile group adds electron-withdrawing properties, which can influence the compound's reactivity and bioavailability. These characteristics make it an ideal precursor for designing drugs targeting various therapeutic areas, such as cancer and infectious diseases.
Recent studies have highlighted the role of 4-amino-5-bromopyridine-2-acetonitrile in materials science as well. Its ability to form coordination complexes with metal ions has led to its use in designing new materials for energy storage applications. For example, researchers have investigated its potential as a ligand in metal-organic frameworks (MOFs) for hydrogen storage and catalysis. The compound's stability under various conditions and its ability to form robust networks make it a promising candidate in this field.
The electronic properties of 4-amino-5-bromopyridine-2-acetonitrile have also been studied extensively. Computational chemistry techniques, such as density functional theory (DFT), have been employed to analyze its molecular orbitals and reactivity patterns. These studies have provided insights into its electronic structure, which is crucial for understanding its behavior in different chemical environments. The presence of electron-withdrawing groups like bromine and acetonitrile enhances the compound's electrophilicity, making it suitable for nucleophilic attacks in organic reactions.
In addition to its chemical applications, 4-amino-5-bromopyridine-2-acetonitrile has found relevance in analytical chemistry as a chromophore in sensors and probes. Its ability to undergo specific interactions with analytes has been exploited to develop selective sensors for ions like metal cations or anions. Recent advancements in nanotechnology have further expanded its utility by incorporating it into nanostructured materials for enhanced sensing capabilities.
The safety profile of 4-amino-5-bromopyridine-2-acetonitrile is another critical aspect that has been evaluated in recent studies. While it exhibits moderate toxicity levels under standard conditions, its handling requires adherence to standard laboratory safety protocols. Researchers have emphasized the importance of proper ventilation and personal protective equipment when working with this compound to minimize health risks.
In conclusion, 4-amino-5-bromopyridine-2-acetonitrile, with its CAS number 1806997-56-7, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in synthetic chemistry, drug discovery, materials science, and analytical sensing. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing modern chemical sciences.
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